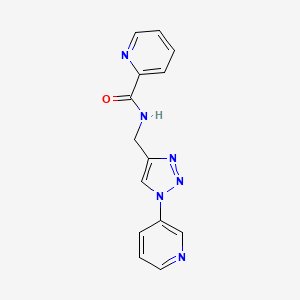![molecular formula C18H32N2O3 B2646833 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one CAS No. 1808625-52-6](/img/structure/B2646833.png)
3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one is a synthetic organic compound characterized by its unique azetidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one typically involves multiple steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate azetidinone compound.
Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is typically introduced through etherification reactions, where an oxolan-2-yl methanol derivative reacts with the piperidine-substituted azetidinone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Staudinger reaction and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the azetidinone core, potentially converting it to an azetidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolan-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of substituted azetidinone derivatives.
科学的研究の応用
Chemistry
In chemistry, 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3,3,4,4-Tetramethylazetidin-2-one: Lacks the piperidine and oxolan-2-yl groups.
1-({4-[(Oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one: Lacks the tetramethyl substitution on the azetidinone core.
Uniqueness
The uniqueness of 3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3,3,4,4-tetramethyl-1-[[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-17(2)16(21)20(18(17,3)4)13-19-9-7-14(8-10-19)23-12-15-6-5-11-22-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEERUGBGKOAKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C1(C)C)CN2CCC(CC2)OCC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
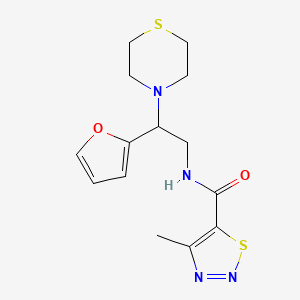
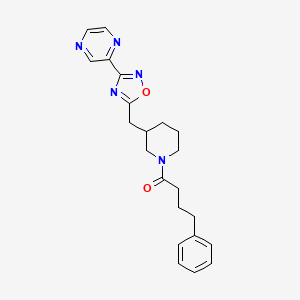
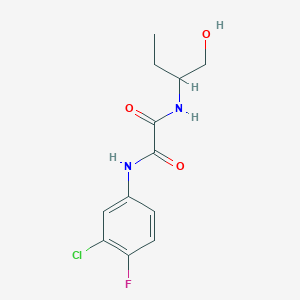
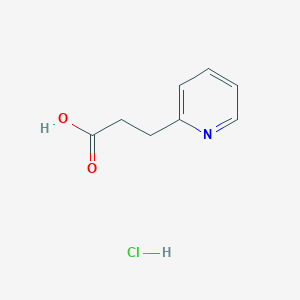
![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646756.png)
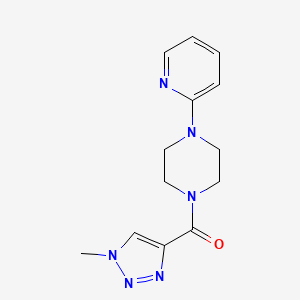
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxyacetamide](/img/structure/B2646760.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide](/img/structure/B2646761.png)
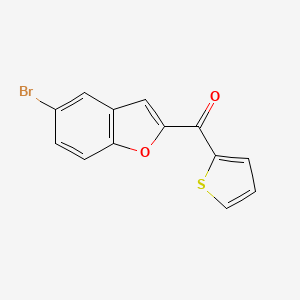
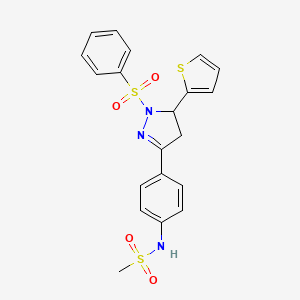

![N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)
![methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2646769.png)
